molecular formula C13H15N3O2 B7499455 N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide

カタログ番号 B7499455
分子量: 245.28 g/mol
InChIキー: JRYZNKLLBXOQRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, ischemia/reperfusion injury, and cancer. Inhibition of 20-HETE synthesis by HET0016 has been shown to have beneficial effects in various disease models.

作用機序

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide selectively inhibits the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, ischemia/reperfusion injury, and cancer. Inhibition of 20-HETE synthesis by N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide leads to vasodilation, reduced oxidative stress, and reduced inflammation, which contribute to the beneficial effects observed in various disease models.
Biochemical and Physiological Effects:
N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. Inhibition of 20-HETE synthesis by N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide leads to decreased vasoconstriction, reduced oxidative stress, and reduced inflammation. N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment also leads to increased nitric oxide production, which contributes to vasodilation. In addition, N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment has been shown to reduce tumor growth and metastasis in various cancer models.

実験室実験の利点と制限

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for specific targeting of the 20-HETE pathway without affecting other pathways. Another advantage is its stability and solubility in water, which allows for easy administration in animal models. However, one limitation is the lack of human clinical trials, which limits the translation of preclinical findings to human disease.

将来の方向性

There are several future directions for N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide research. One direction is the development of more potent and selective inhibitors of 20-HETE synthesis. Another direction is the investigation of the role of 20-HETE in other disease models, such as stroke and diabetes. Additionally, the development of N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide as a therapeutic agent for human disease requires further investigation in clinical trials.

合成法

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide can be synthesized by reacting 4-hydroxyphenethylamine with 1-methylpyrazole-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified by recrystallization from ethanol. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

科学的研究の応用

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide has been extensively studied in various disease models. In a rat model of hypertension, N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment significantly reduced blood pressure and improved renal function. In a mouse model of ischemia/reperfusion injury, N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment reduced infarct size and improved cardiac function. In a mouse model of breast cancer, N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide treatment inhibited tumor growth and metastasis. These studies suggest that inhibition of 20-HETE synthesis by N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide has potential therapeutic benefits in hypertension, ischemia/reperfusion injury, and cancer.

特性

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-9-7-12(15-16)13(18)14-8-6-10-2-4-11(17)5-3-10/h2-5,7,9,17H,6,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYZNKLLBXOQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NCCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。